
2-tert-butyl-4,5-diiodo-1-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-4,5-diiodo-1-methylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of iodine atoms at positions 4 and 5, along with a t-butyl group at position 2 and a methyl group at position 1, makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4,5-diiodo-1-methylimidazole typically involves the iodination of a pre-formed imidazole ring. One common method is the reaction of 2-t-butyl-1-methyl-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-tert-butyl-4,5-diiodo-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-t-butyl-4,5-diazido-1-methyl-1H-imidazole, while Suzuki coupling can produce biaryl derivatives.
科学的研究の応用
2-tert-butyl-4,5-diiodo-1-methylimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-tert-butyl-4,5-diiodo-1-methylimidazole depends on its specific application. In chemical reactions, the iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
4,5-Diiodo-1-methyl-1H-imidazole: Lacks the t-butyl group at position 2.
2-t-butyl-1-methyl-1H-imidazole: Lacks the iodine atoms at positions 4 and 5.
2-t-butyl-4,5-dichloro-1-methyl-1H-imidazole: Contains chlorine atoms instead of iodine.
Uniqueness
The presence of both t-butyl and iodine substituents in 2-tert-butyl-4,5-diiodo-1-methylimidazole makes it unique compared to its analogs. The t-butyl group provides steric hindrance, while the iodine atoms offer reactivity for various chemical transformations. This combination of properties can be advantageous in designing molecules with specific functions and activities.
特性
分子式 |
C8H12I2N2 |
|---|---|
分子量 |
390 g/mol |
IUPAC名 |
2-tert-butyl-4,5-diiodo-1-methylimidazole |
InChI |
InChI=1S/C8H12I2N2/c1-8(2,3)7-11-5(9)6(10)12(7)4/h1-4H3 |
InChIキー |
ZOXJRAUMBRXERD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(N1C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















